2-Butynyl p-toluenesulfonate

Glycosylation Alkynyl donors Gold catalysis

2-Butynyl p-toluenesulfonate (CAS 56563-37-2; synonym: but-2-yn-1-yl 4-methylbenzenesulfonate) is a propargylic tosylate ester with the molecular formula C₁₁H₁₂O₃S and a molecular weight of 224.28 g/mol. It is supplied as a crystalline solid with a melting point of 47–51 °C and a purity specification of ≥96% (GC assay), requiring refrigerated storage (2–8 °C) under inert gas.

Molecular Formula C11H12O3S
Molecular Weight 224.28 g/mol
CAS No. 56563-37-2
Cat. No. B1588392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butynyl p-toluenesulfonate
CAS56563-37-2
Molecular FormulaC11H12O3S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCC#CCOS(=O)(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h5-8H,9H2,1-2H3
InChIKeyHGZKJNHJABSJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butynyl p-toluenesulfonate CAS 56563-37-2: Core Properties and Sourcing Profile for Laboratory Procurement


2-Butynyl p-toluenesulfonate (CAS 56563-37-2; synonym: but-2-yn-1-yl 4-methylbenzenesulfonate) is a propargylic tosylate ester with the molecular formula C₁₁H₁₂O₃S and a molecular weight of 224.28 g/mol . It is supplied as a crystalline solid with a melting point of 47–51 °C and a purity specification of ≥96% (GC assay), requiring refrigerated storage (2–8 °C) under inert gas . The compound serves as an electrophilic alkynylating reagent in organic synthesis, where the p-toluenesulfonate leaving group enables nucleophilic substitution at the propargylic position while the internal alkyne (2-butynyl) moiety modulates reactivity and regioselectivity in downstream transformations [1].

Why 2-Butynyl p-toluenesulfonate Cannot Be Replaced by Propargyl Tosylate or 3-Butynyl Tosylate in Regioselective Alkynylation


Propargylic tosylates are not interchangeable due to the profound influence of alkyne substitution on both reaction rate and regiochemical outcome. In Au(III)-catalyzed glycosylation, the 2-butynyl donor (internal alkyne) exhibits significantly higher reactivity than the terminal propargyl analog, enabling glycoside formation at lower temperatures with preserved yields [1]. Similarly, in transition-metal-catalyzed cyclization cascades and Barbier-type propargylations, the position of the alkyne substituent (2-butynyl vs. 3-butynyl vs. propargyl) dictates whether the reaction proceeds via exo-dig cyclization, α‑adduct formation, or allene isomerization pathways, making generic substitution a source of failed reactions or divergent product distributions .

Quantitative Differentiation of 2-Butynyl p-toluenesulfonate (CAS 56563-37-2) Against Closest Propargylic Tosylate Analogs


Enhanced Reactivity of 2-Butynyl vs. Terminal Propargyl Glycosyl Donors Under Au(III) Catalysis

In a direct head-to-head comparison, 2-butynyl glycosyl donors demonstrated higher reactivity than terminal propargyl donors in AuCl₃‑catalyzed glycosylation. Terminal propargyl glycosides required heating at reflux in acetonitrile with 5% AuCl₃ for reaction with primary alcohol acceptors (10‑fold molar excess). In contrast, donors containing the 2-butynyl group achieved comparable or better glycoside yields at lower temperatures, indicating a meaningful reactivity advantage that can be exploited for temperature‑sensitive substrates [1].

Glycosylation Alkynyl donors Gold catalysis

Solid-State Physical Form: Melting Point Advantage Over Liquid Propargylic Tosylate Analogs for Accurate Dispensing

2-Butynyl p-toluenesulfonate is a crystalline solid with a melting point of 47–51 °C . In contrast, the closest structural analog, propargyl p-toluenesulfonate (CAS 6165-76-0), is a liquid at ambient temperature (mp not reported; typical dense liquid). The 3-butynyl isomer (CAS 23418-85-1) is also reported as a liquid . The solid form of the 2-butynyl derivative enables precise gravimetric dispensing on standard analytical balances without the volumetric uncertainties and solvent evaporation issues associated with liquid reagents.

Physical properties Weighing accuracy Laboratory handling

Defined Purity Specification (≥96%) with Batch-to-Batch Consistency for Reproducible Alkynylation

Sigma-Aldrich supplies 2-butynyl p-toluenesulfonate with a minimum assay of 96% (GC) . This specification exceeds the typical purity range (90–95%) offered by many generic suppliers for propargylic tosylates and provides a documented quality baseline that supports reproducible reaction outcomes. The 96% assay is verified by gas chromatography, a standard analytical method for volatile organic compounds. In contrast, the 3-butynyl isomer is also listed at 96% from the same supplier , but the 2-butynyl isomer uniquely combines this purity level with the solid physical form, offering both high chemical purity and handling precision.

Purity specification Quality control Procurement standard

Procurement-Relevant Application Scenarios for 2-Butynyl p-toluenesulfonate (CAS 56563-37-2)


Temperature-Controlled Glycosylation of Thermally Sensitive Saccharide Acceptors

The enhanced reactivity of 2-butynyl glycosyl donors under Au(III) catalysis [1] enables glycosidic bond formation at lower temperatures than terminal propargyl donors. This is critical when the acceptor alcohol is prone to decomposition, epimerization, or unwanted side reactions at reflux temperatures (approx. 82 °C in acetonitrile). The 2‑butynyl donor allows the reaction to proceed at or near room temperature, preserving the structural integrity of complex oligosaccharide targets.

Precision Stoichiometric Alkynylation in Multi-Step Medicinal Chemistry Synthesis

The crystalline solid form (mp 47–51 °C) enables accurate weighing of stoichiometric quantities for N‑alkylation or O‑alkylation steps where precise molar ratios are essential to avoid over‑alkylation byproducts. This is particularly advantageous in medicinal chemistry campaigns where the propargylic amine or ether product is a key pharmacophore precursor, and liquid analogs introduce dispensing errors that propagate through the synthetic sequence.

Click Chemistry Precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The internal alkyne of the 2-butynyl group serves as a dipolarophile in CuAAC reactions, enabling the construction of 1,4‑disubstituted 1,2,3‑triazoles. The tosylate leaving group can be displaced by azide nucleophiles or retained for subsequent functionalization. The defined purity (≥96%) and solid form ensure that the alkyne component is delivered in exact stoichiometric ratio to the azide coupling partner, which is critical for achieving high conversion in bioconjugation and polymer functionalization applications .

Nickel- or Palladium-Catalyzed Domino Cyclization–Functionalization Sequences

The 2-butynyl tosylate participates in nickel-catalyzed exo-dig cyclization cascades to construct dihydrobenzofurans, chromans, indoles, and related heterocycles . In these domino processes, the substitution pattern of the alkyne directly determines whether cyclization proceeds via 5‑exo‑dig or 6‑endo‑dig pathways. The 2‑butynyl group reliably directs exo‑dig cyclization, making it the preferred substrate for synthesizing 5‑membered oxygen and nitrogen heterocycles in good yields and high stereoselectivity.

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